molecular formula C10H7NO3 B3062962 3-hydroxy-1H-1-benzazepine-2,5-dione CAS No. 52280-64-5

3-hydroxy-1H-1-benzazepine-2,5-dione

Katalognummer B3062962
CAS-Nummer: 52280-64-5
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: LRWDJVXXZACNEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-1H-benzo[b]azepine-2,5-dione is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1H-benzo[b]azepine-2,5-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzoic acid with phthalic anhydride in the presence of a dehydrating agent like polyphosphoric acid can yield the desired compound .

Industrial Production Methods

Industrial production of 3-Hydroxy-1H-benzo[b]azepine-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1H-benzo[b]azepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted azepine compounds. These products often exhibit unique biological activities and can be further utilized in medicinal chemistry .

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1H-benzo[b]azepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Hydroxy-1H-benzo[b]azepine-2,5-dione include:

Uniqueness

What sets 3-Hydroxy-1H-benzo[b]azepine-2,5-dione apart from these similar compounds is its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .

Eigenschaften

CAS-Nummer

52280-64-5

Molekularformel

C10H7NO3

Molekulargewicht

189.17 g/mol

IUPAC-Name

5-hydroxy-1H-1-benzazepine-2,3-dione

InChI

InChI=1S/C10H7NO3/c12-8-5-9(13)10(14)11-7-4-2-1-3-6(7)8/h1-5,12H,(H,11,13,14)

InChI-Schlüssel

LRWDJVXXZACNEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=O)C(=O)N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.